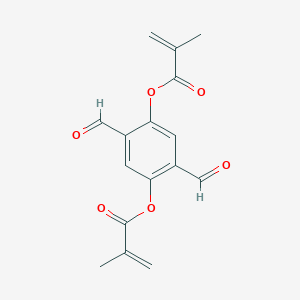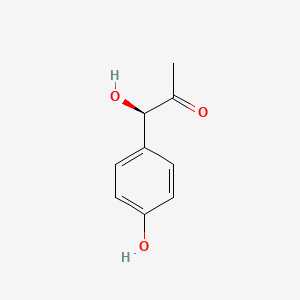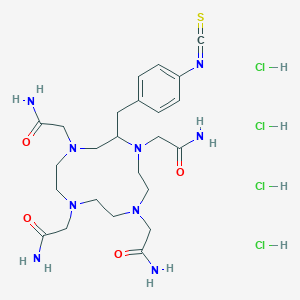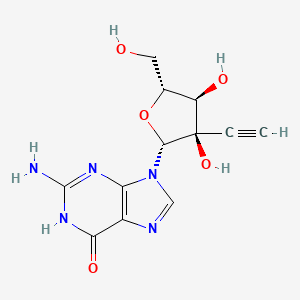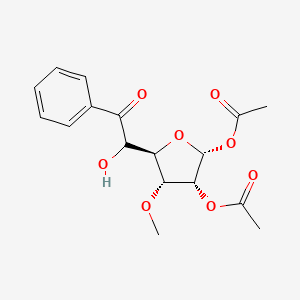
1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-alpha-D-ribofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-alpha-D-ribofuranose is a purine nucleoside analog. Purine nucleoside analogs are known for their broad antitumor activity, particularly targeting indolent lymphoid malignancies. The anticancer mechanisms of these compounds often rely on the inhibition of DNA synthesis and the induction of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-alpha-D-ribofuranose can be achieved through a multi-step process starting from commercial 1,2:5,6-di-O-isopropylidene-α-D-allofuranose. The process involves selective alkylation and glycosylation steps, followed by protection and deprotection of functional groups .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar methods, ensuring high yield and purity. The process typically involves the use of thionyl chloride, methyl alcohol, ethyl acetate, pyridine, and potassium carbonate under controlled temperature conditions .
Chemical Reactions Analysis
Types of Reactions: 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-alpha-D-ribofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to create derivatives with specific properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various nucleoside analogs, which are crucial for their biological activity and therapeutic applications .
Scientific Research Applications
1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-alpha-D-ribofuranose has several scientific research applications:
Chemistry: Used in the synthesis of modified nucleosides and nucleotides.
Biology: Acts as a chain terminator in antiviral research, particularly in the development of mRNA vaccines.
Medicine: Exhibits antitumor activity by targeting DNA synthesis and inducing apoptosis in cancer cells.
Industry: Utilized in the production of nucleoside analogs for therapeutic and biological research.
Mechanism of Action
The compound exerts its effects by inhibiting DNA synthesis and inducing apoptosis. It targets specific enzymes involved in the DNA replication process, leading to the disruption of cancer cell proliferation. The molecular pathways involved include the activation of caspases and the induction of cell cycle arrest .
Comparison with Similar Compounds
- 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose
- 1,2-Di-O-acetyl-3,5-di-O-benzoyl-3-beta-C-methyl-D-ribofuranose
- 1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-(p-toluoyl)-D-ribofuranose
Uniqueness: 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-alpha-D-ribofuranose is unique due to its specific structural modifications, which enhance its antitumor activity and make it a valuable compound in cancer research. Its ability to act as a chain terminator in antiviral research further distinguishes it from other similar compounds .
Properties
Molecular Formula |
C17H20O8 |
|---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-2-acetyloxy-5-(1-hydroxy-2-oxo-2-phenylethyl)-4-methoxyoxolan-3-yl] acetate |
InChI |
InChI=1S/C17H20O8/c1-9(18)23-16-15(22-3)14(25-17(16)24-10(2)19)13(21)12(20)11-7-5-4-6-8-11/h4-8,13-17,21H,1-3H3/t13?,14-,15-,16-,17+/m1/s1 |
InChI Key |
UTVQSHZMJQVVST-UXVQCPNWSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H]([C@H](O[C@@H]1OC(=O)C)C(C(=O)C2=CC=CC=C2)O)OC |
Canonical SMILES |
CC(=O)OC1C(C(OC1OC(=O)C)C(C(=O)C2=CC=CC=C2)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-7-nitroso-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14760320.png)
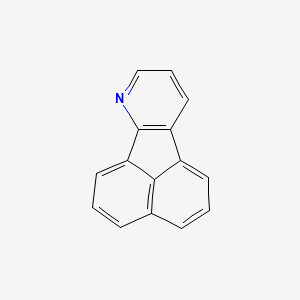
![1-Hydroxy-6-methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14760333.png)
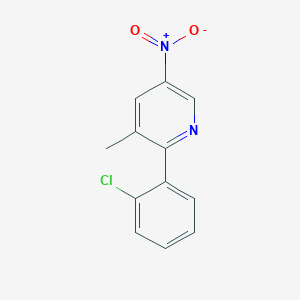
![4-[[2-[(E,3E)-3-[3-[(4-carboxyphenyl)methyl]-1-methyl-5-(trifluoromethyl)benzimidazol-2-ylidene]prop-1-enyl]-3-methyl-6-(trifluoromethyl)benzimidazol-3-ium-1-yl]methyl]benzoate](/img/structure/B14760337.png)
![7H-Cyclopenta[f]quinoxaline](/img/structure/B14760342.png)

![N-(3-methoxypropyl)-7-methyl-4-oxo-5H-triazolo[1,5-a]quinoxaline-3-carboxamide](/img/structure/B14760355.png)

